molecular formula C11H13N3O2 B4954889 N-prop-2-enyl-N'-(pyridin-3-ylmethyl)oxamide

N-prop-2-enyl-N'-(pyridin-3-ylmethyl)oxamide

Cat. No.: B4954889
M. Wt: 219.24 g/mol
InChI Key: BPRWJFCEPJZRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a combination of a pyridine ring and an oxamide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide typically involves the reaction of pyridine-3-carboxaldehyde with propargylamine, followed by the addition of oxalyl chloride to form the oxamide linkage. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the oxamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine or oxamide derivatives.

Scientific Research Applications

N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the oxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide is unique due to its specific combination of a pyridine ring and an oxamide group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-prop-2-enyl-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-5-13-10(15)11(16)14-8-9-4-3-6-12-7-9/h2-4,6-7H,1,5,8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWJFCEPJZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.